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3-Fluoroazetidine-1-carboxamide

Cat. No.: B8258227
M. Wt: 118.11 g/mol
InChI Key: MFHXPDJCECKDTJ-UHFFFAOYSA-N
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Description

3-Fluoroazetidine-1-carboxamide (CAS 1849344-48-4) is a fluorinated heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. This compound, with the molecular formula C4H7FN2O and a molecular weight of 118.11 g/mol , features a versatile azetidine ring system substituted with a fluorine atom and a carboxamide group. The strained four-membered azetidine ring and the introduction of fluorine are strategic modifications used to fine-tune the physicochemical properties of drug candidates, potentially enhancing metabolic stability, membrane permeability, and bioavailability. As a key synthetic intermediate, this scaffold is prominently featured in patented research programs, including its role in the development of inhibitors of histone deacetylase (HDAC) . Furthermore, related azetidine carboxamide derivatives have been investigated for the treatment of central nervous system (CNS) disorders, demonstrating neuroprotective properties in models of cerebral ischemia and stroke . The synthetic methodologies for 3-fluoroazetidine derivatives are an active area of research, underscoring the compound's value as a precursor to more complex, biologically active molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7FN2O B8258227 3-Fluoroazetidine-1-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoroazetidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FN2O/c5-3-1-7(2-3)4(6)8/h3H,1-2H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHXPDJCECKDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Fluoroazetidine and Its 1 Carboxamide Analogues

Established Routes for 3-Fluoroazetidine (B1273558) Core Construction

A variety of synthetic routes have been established for the construction of the 3-fluoroazetidine core, each with its own advantages and limitations. These methods often involve either the formation of the azetidine (B1206935) ring from a fluorinated acyclic precursor or the direct fluorination of a pre-existing azetidine ring.

A prominent and effective strategy for synthesizing 3-fluoroazetidines involves the bromofluorination of specifically designed acyclic precursors, followed by an intramolecular cyclization. acs.orgacs.org This approach has proven to be a reliable method for constructing the fluorinated four-membered ring system.

The process typically begins with the bromofluorination of N-(alkylidene or 1-arylmethylidene)-2-propenylamines. nih.gov This key step regiospecifically introduces a bromine and a fluorine atom across the double bond, yielding N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines. nih.gov These intermediates are then subjected to conditions that promote intramolecular cyclization, leading to the formation of the desired 3-fluoroazetidine ring. acs.orgacs.orgnih.gov

A notable example is the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a valuable building block in medicinal chemistry. acs.orgnih.gov The synthesis commences with the bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine. Subsequent reduction of the imine bond, ring closure, and removal of protecting groups afford 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine. acs.org Further synthetic manipulations, including a change of the N-protecting group to a tert-butyloxycarbonyl (Boc) group, allow for the oxidation of the hydroxymethyl group to a carboxylic acid, ultimately yielding the target compound. acs.org

Table 1: Key Intermediates in Bromofluorination/Cyclization Route

PrecursorIntermediateProduct
N-(alkylidene or 1-arylmethylidene)-2-propenylaminesN-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines3-Fluoroazetidines
N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine1-Boc-3-fluoroazetidine-3-carboxylic acid

Another established method for the synthesis of 3-fluoroazetidines is the deoxyfluorination of hydroxylated azetidine precursors. This approach involves the direct replacement of a hydroxyl group with a fluorine atom on a pre-formed azetidine ring.

A common precursor for this transformation is a 3-hydroxyazetidine derivative, which can be prepared through various synthetic routes. The deoxyfluorination step is typically achieved using a specialized fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a frequently employed reagent for this purpose. google.com

For instance, the synthesis of a 1-Boc-protected 3-fluoroazetidine derivative can be accomplished by treating the corresponding 1-Boc-3-hydroxyazetidine with DAST. The reaction proceeds via the conversion of the hydroxyl group into a better leaving group, which is then displaced by a fluoride (B91410) ion. This method offers a direct route to the 3-fluoroazetidine core, provided the hydroxylated precursor is readily accessible.

Radical fluorination has emerged as a powerful tool in modern synthetic chemistry for the introduction of fluorine atoms into organic molecules. thermofisher.com While less commonly reported for the direct synthesis of the 3-fluoroazetidine core itself, radical C-H fluorination methods represent a potential strategy. These methods often utilize electrophilic fluorine sources, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a radical initiator. thermofisher.comnih.gov

The application of radical fluorination to azetidine-containing substrates could, in principle, provide a direct route to 3-fluoroazetidines by targeting a C-H bond at the 3-position. However, challenges related to selectivity and the inherent reactivity of the azetidine ring system need to be carefully considered. Recent advancements in photoredox catalysis have expanded the scope of radical fluorination, offering milder reaction conditions and potentially greater control over selectivity. thermofisher.com

Beyond the well-established bromofluorination/cyclization strategy, other ring-closure methodologies have been explored for the construction of the 3-fluoroazetidine scaffold. acs.orgnih.gov These alternative approaches often aim to improve efficiency, expand substrate scope, or provide access to novel derivatives.

One such alternative involves the cyclization of fluorinated acyclic precursors that are prepared through different synthetic sequences. For example, the synthesis of 3-fluoroazetidines can be achieved from precursors that already contain the requisite fluorine atom, with the ring-closing step being the key transformation. These methods may involve intramolecular nucleophilic substitution reactions or other cyclization strategies tailored to the specific precursor. acs.orgnih.gov The development of these alternative routes is crucial for accessing a wider diversity of 3-fluoroazetidine derivatives with various substitution patterns.

Stereoselective Synthesis of 3-Fluoroazetidine Scaffolds

The synthesis of enantiomerically pure 3-fluoroazetidines is of paramount importance, as the stereochemistry of the fluorine-bearing center can significantly impact the biological activity of the final molecule. Consequently, considerable effort has been dedicated to the development of stereoselective synthetic methods.

The enantioselective synthesis of chiral azetidine derivatives, which can serve as precursors to chiral 3-fluoroazetidines, has been achieved through various catalytic asymmetric reactions. These methods aim to establish the desired stereochemistry early in the synthetic sequence.

One successful approach involves the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov These chiral ketones can then be further functionalized, including the introduction of a fluorine atom at the 3-position, to afford enantiomerically enriched 3-fluoroazetidine derivatives. The use of a t-butanesulfonyl protecting group is advantageous in this context, as it allows for the application of well-established chiral t-butanesulfinimine chemistry and can be readily removed under acidic conditions. nih.gov

Another strategy involves the use of chiral Brønsted acids as catalysts. For example, the catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines using a BINOL-derived chiral N-triflyl phosphoramide (B1221513) has been demonstrated to produce chiral 1-aminoindenes with high enantioselectivity. rsc.org While not directly applied to 3-fluoroazetidines in the cited literature, this type of asymmetric catalysis represents a powerful tool that could potentially be adapted for the enantioselective synthesis of chiral azetidine precursors.

Furthermore, asymmetric fluorination reactions catalyzed by chiral organocatalysts or metal complexes have emerged as a promising avenue for the direct enantioselective introduction of fluorine. researchgate.netnih.gov These methods often employ electrophilic fluorinating agents in the presence of a chiral catalyst to achieve facial selectivity in the fluorination of a prochiral substrate. The development of such methods specifically for azetidine-based substrates would provide a highly efficient route to chiral 3-fluoroazetidines.

Diastereoselective Control in Fluoroazetidine Synthesis

Achieving control over the stereochemistry at the fluorine-bearing carbon is a critical challenge in the synthesis of 3-fluoroazetidines. Diastereoselectivity refers to the preferential formation of one diastereomer over others, which is crucial as different stereoisomers of a drug can have vastly different biological activities. numberanalytics.com

Several factors influence the diastereoselectivity of a reaction, including steric and electronic effects of the reactants and catalysts, as well as the reaction conditions. numberanalytics.com In the context of fluoroazetidine synthesis, diastereoselective methods are employed to ensure the desired spatial arrangement of the fluorine atom relative to other substituents on the azetidine ring.

One approach to achieve diastereoselectivity is through the use of chiral auxiliaries, which are chiral molecules temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comnih.gov For instance, the diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres has been accomplished using Ellman's imine as a chiral auxiliary. nih.gov

Another strategy involves the stereocontrolled fluorination of precursor molecules. A method for the synthesis of alkanes with five consecutive fluorine atoms utilized sequential fluorination of diastereoisomeric alcohol-diepoxides. nih.gov This process involved epoxide ring-opening with a fluoride source and deshydroxyfluorination reactions, all of which proceeded with high stereospecificity. nih.gov Such precise control over fluorination is essential for constructing complex fluorinated molecules with defined stereochemistry.

The Reformatsky-type aza-Darzens reaction has also been explored for the diastereoselective synthesis of 2-fluoroaziridine-2-carboxylates from ethyl dibromofluoroacetate and imines. nih.gov This reaction proceeds with high diastereoselectivity, offering a potential pathway to fluorinated three-membered rings that could serve as precursors or analogues to fluoroazetidines. nih.gov

Introduction and Modification of the 1-Carboxamide (B11826670) Functionality

The formation of an amide bond at the nitrogen of the azetidine ring is a pivotal transformation. This is typically achieved through the reaction of a secondary amine (the azetidine nitrogen) with an activated carboxylic acid derivative or through direct coupling methods.

Common strategies for amide bond formation include:

Use of Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) are frequently used to facilitate the condensation of a carboxylic acid and an amine. ucl.ac.uk These methods are often efficient but can generate significant byproducts. ucl.ac.ukunimi.it

Acyl Chlorides: The reaction of an amine with an acyl chloride is a classic and effective method for amide bond formation. libretexts.org

Enzymatic Ligation: Biocatalytic approaches using enzymes such as ligases or proteases offer a green and highly selective alternative for amide bond formation. nih.govnih.gov For instance, the adenylating enzyme TycA-A has been shown to catalyze amide bond formation between an adenylated amino acid and various primary or secondary amines, including azetidine. nih.gov This chemoenzymatic process involves enzymatic adenylation followed by nucleophilic substitution. nih.gov

The choice of method depends on the specific substrate, the desired scale of the reaction, and considerations of atom economy and green chemistry. unimi.it

Protective groups are essential tools in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions. organic-chemistry.org In the synthesis of 3-fluoroazetidine-1-carboxamide, protecting groups are crucial for both the azetidine nitrogen and potentially other functional groups present in the molecule.

The azetidine nitrogen, being a secondary amine, is nucleophilic and can interfere with reactions targeting other parts of the molecule. organic-chemistry.org Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under many reaction conditions and its facile removal with acid. youtube.com The Boc group is often introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride). youtube.com A successful synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid highlights the utility of this protecting group. nih.gov

Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to a range of conditions but can be removed by hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc group. youtube.com

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and is frequently employed in solid-phase peptide synthesis. ub.edu

The selection of a protecting group is dictated by its stability to the planned reaction conditions and the orthogonality of its removal relative to other protecting groups in the molecule. organic-chemistry.org For example, a synthetic pathway might involve protecting the azetidine nitrogen with a Boc group to allow for modifications elsewhere, followed by deprotection and subsequent formation of the 1-carboxamide. nih.gov

Functional GroupProtecting GroupAbbreviationRemoval Conditions
Aminetert-ButoxycarbonylBocAcid (e.g., TFA) youtube.com
AmineBenzyloxycarbonylCbz, ZHydrogenolysis youtube.com
Amine9-FluorenylmethyloxycarbonylFmocBase (e.g., piperidine) ub.edu
AlcoholBenzyl etherBnHydrogenolysis libretexts.org
AlcoholSilyl ethers (e.g., TBDMS)TBDMSFluoride ion (e.g., TBAF) libretexts.org
Carboxylic AcidMethyl ester-Acid or base hydrolysis youtube.com
Carboxylic AcidBenzyl ester-Hydrogenolysis organic-chemistry.org

This table provides a summary of common protecting groups and their typical removal conditions.

Once the this compound core is assembled, further derivatization of the carboxamide group can be undertaken to explore structure-activity relationships and expand molecular diversity. This can involve modifications at the nitrogen of the carboxamide, assuming it is a primary or secondary amide.

One strategy for derivatization is to modify the carboxylic acid precursor before its coupling to the 3-fluoroazetidine. This allows for the introduction of a wide range of substituents.

Alternatively, if a primary carboxamide (CONH2) is present, the nitrogen can be further functionalized. While direct alkylation of amides can be challenging, various methods exist for their modification.

A more advanced strategy involves the derivatization of a related functional group that can be converted to the carboxamide. For example, a carboxylic acid group can be tagged with a specific moiety to enhance its analytical properties or to serve as a handle for further reactions before its final conversion to the desired amide. A study demonstrated the derivatization of the carboxy group with 1-(2-pyrimidyl) piperazine (B1678402) (PP) to improve the mass spectrometric analysis of phosphopeptides. nih.gov While this specific application is for analytical purposes, the principle of derivatizing a carboxylic acid precursor can be applied to synthetic goals as well.

Chemical Reactivity and Functionalization of 3 Fluoroazetidine 1 Carboxamide Systems

Nucleophilic Substitution Reactions on the Azetidine (B1206935) Ring and Side Chains

The 3-fluoroazetidine (B1273558) scaffold offers several sites for nucleophilic attack. The primary focus is the carbon atom bearing the fluorine substituent (C3). The fluorine atom, being a moderate leaving group, can be displaced by various nucleophiles, particularly when the azetidine nitrogen is protected with an electron-withdrawing group, which enhances the electrophilicity of the ring carbons.

While direct nucleophilic substitution on 3-fluoroazetidine-1-carboxamide itself is not extensively documented, the reactivity can be inferred from related 3-haloazetidine systems. The reaction generally proceeds via an SN2 mechanism. The success of the substitution is dependent on the nature of the nucleophile and the reaction conditions. Stronger nucleophiles are typically required to displace the fluoride (B91410) ion.

Furthermore, the nitrogen atom of the azetidine ring can act as an internal nucleophile in intramolecular substitution reactions, leading to the formation of bicyclic systems, or it can be alkylated or acylated by external electrophiles if it is not already substituted, as in the case of the parent 3-fluoroazetidine. youtube.com In the context of this compound, the nitrogen is part of an amide linkage, rendering it significantly less nucleophilic. However, derivatives where the carboxamide is attached at the C3 position and the N1 position is a secondary amine could undergo N-alkylation or N-acylation.

Table 1: Representative Nucleophilic Substitution Reactions on Azetidine Scaffolds This table presents generalized reactions for halo-azetidine systems to illustrate potential pathways for 3-fluoroazetidine derivatives.

Substrate Type Nucleophile Product Type Significance
N-Protected 3-FluoroazetidineAzide (N₃⁻)N-Protected 3-AzidoazetidinePrecursor for 3-aminoazetidines
N-Protected 3-FluoroazetidineCyanide (CN⁻)N-Protected 3-CyanoazetidineIntroduction of a versatile nitrile group
N-Protected 3-FluoroazetidineThiolates (RS⁻)N-Protected 3-ThioetherazetidineFormation of C-S bonds
N-Protected 3-FluoroazetidineAlcohols/Phenols (ROH/ArOH)N-Protected 3-Alkoxy/AryloxyazetidineFormation of ether linkages

Transformations of Functional Groups within this compound Derivatives

The functional groups present in this compound and its derivatives are amenable to a variety of oxidation and reduction reactions.

Reduction: The primary amide of the 1-carboxamide (B11826670) group can be reduced to a primary amine. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF). This reaction would convert this compound into 1-(aminomethyl)-3-fluoroazetidine. Care must be taken as such strong hydrides can potentially lead to ring-opening. Milder reagents like borane (B79455) (BH₃) can also be effective for amide reduction.

Oxidation: While the this compound core is relatively stable to oxidation, derivatives bearing other functional groups can be readily oxidized. For instance, a hydroxymethyl group at the C3 position of an N-Boc protected 3-fluoroazetidine has been successfully oxidized to a carboxylic acid using various methods. nih.gov This demonstrates that oxidative transformations can be performed on functionalized side chains without disrupting the fluoroazetidine core. nih.gov A common method for such an oxidation is the use of Jones reagent or a Swern oxidation.

Table 2: Summary of Potential Oxidation and Reduction Protocols

Functional Group Transformation Reagent(s) Product Functional Group
1-CarboxamideReductionLiAlH₄ or BH₃•THF1-Aminomethyl
3-Hydroxymethyl (on derivative)OxidationJones Reagent, PCC, Swern, DMP3-Carboxylic Acid
3-Oxo (on derivative)ReductionNaBH₄, Zn/Cu3-Hydroxy

Diversification of the 3-fluoroazetidine scaffold is commonly achieved through reactions of a carboxylic acid precursor. The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid is a key route to a wide range of derivatives. researchgate.netnih.gov

Amidation: The title compound, this compound, is itself an amide. Its synthesis would likely involve the activation of a corresponding carboxylic acid on the N1 position, followed by reaction with ammonia (B1221849) or an ammonia equivalent. More broadly, a key diversification strategy involves the coupling of an azetidine carboxylic acid (such as 1-Boc-3-fluoroazetidine-3-carboxylic acid) with various amines to generate a library of amide derivatives. nih.gov This is typically achieved using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), dicyclohexylcarbodiimide (B1669883) (DCC), or HATU. mdpi.com

Esterification: Similarly, the carboxylic acid precursor can be converted to a variety of esters through reaction with different alcohols under acidic conditions (Fischer esterification) or by using coupling agents. gcms.cz These ester derivatives can serve as intermediates for further functionalization or as final target molecules. The direct conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. gcms.cz

Table 3: Diversification via Amidation and Esterification of a Carboxylic Acid Precursor

Precursor Reagent Coupling Agent (if any) Product Class
N-Boc-azetidine-3-carboxylic acidPrimary/Secondary AmineEDC, HATU, etc.N-Boc-azetidine-3-carboxamide derivative
N-Boc-azetidine-3-carboxylic acidAlcoholAcid catalyst (e.g., H₂SO₄)N-Boc-azetidine-3-carboxylate ester
N-Azetidine Carboxylic AcidAmmoniaEDC, HOBtN-Azetidine Carboxamide

Ring-Opening and Ring-Transformation Reactions of Fluoroazetidines

The azetidine ring possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions under various conditions. nih.gov These reactions relieve the ring strain and provide access to functionalized acyclic amine derivatives.

Ring-Opening: Nucleophilic ring-opening reactions are a hallmark of strained heterocycles. nih.govresearchgate.net For azetidines, these reactions are often catalyzed by Lewis or Brønsted acids, which activate the ring by protonating or coordinating to the nitrogen atom. Subsequent attack by a nucleophile at one of the ring carbons (typically C2 or C4) leads to cleavage of a C-N bond. The presence of a fluorine atom at C3 would influence the regioselectivity of the attack due to its strong electron-withdrawing inductive effect. For example, nickel-catalyzed reductive carboxylation of N-substituted aziridines with CO₂ has been reported to yield β-amino acids, suggesting a similar ring-opening carboxylation could be explored for azetidines. acs.org

Ring-Transformation: Azetidines can also undergo rearrangement reactions to form other heterocyclic systems. A notable example is the rsc.orgnih.gov-Meisenheimer rearrangement of N-oxides derived from functionalized azetidines, which leads to the formation of isoxazolidines. rsc.org This transformation involves the oxidation of the azetidine nitrogen to an N-oxide, followed by a concerted rearrangement. The presence of an electron-withdrawing group, such as a nitrile at the C2 position, has been shown to facilitate this ring cleavage. rsc.org

Derivatization for Analytical and Research Purposes

For analytical purposes, such as quantification in biological matrices or for improving chromatographic behavior, derivatization is often necessary. sci-hub.sesigmaaldrich.com this compound and its analogues contain functional groups that can be readily derivatized.

For Gas Chromatography (GC): To increase volatility and thermal stability for GC analysis, the active hydrogens on the molecule can be replaced. sigmaaldrich.com The hydrogen on the azetidine nitrogen (if unprotected) and the hydrogens on the primary carboxamide group are targets for derivatization. Silylation is a common technique, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com Acylation with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA) can also be employed. gcms.cz

For High-Performance Liquid Chromatography (HPLC): Derivatization for HPLC is typically performed to introduce a chromophore or a fluorophore to enhance UV or fluorescence detection, or to improve ionization for mass spectrometry (MS). sci-hub.se The primary amide or the azetidine nitrogen can be targeted. Reagents that react with amines and amides, such as dansyl chloride or 2,4-dinitrofluorobenzene (DNFB), can be used to attach a UV-active or fluorescent tag. For LC-MS analysis, derivatization can improve ionization efficiency. For instance, carboxylic acid-containing analogues can be coupled with reagents like 4-bromo-N-methylbenzylamine to facilitate detection in positive electrospray ionization mode. nih.gov

Table 4: Common Derivatization Strategies for Analytical Purposes

Analytical Method Target Functional Group Derivatizing Reagent Class Example Reagent Purpose
Gas Chromatography (GC)N-H (Amide, Azetidine)Silylating AgentsBSTFAIncrease volatility and thermal stability
Gas Chromatography (GC)N-H (Amide, Azetidine)Acylating AgentsHFBAImprove chromatographic properties
HPLC (UV/Fluorescence)N-H (Amide, Azetidine)Labeling AgentsDansyl ChlorideEnhance detection sensitivity
LC-MSCarboxylic Acid (on derivative)Amine-containing tags4-bromo-N-methylbenzylamineImprove ionization efficiency

Medicinal Chemistry Applications and Biological Investigations of 3 Fluoroazetidine 1 Carboxamide Scaffolds

The 3-Fluoroazetidine (B1273558) System as a Privileged Scaffold in Modern Drug Discovery

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a prominent structural motif in medicinal chemistry, found in numerous marketed drugs and clinical candidates. nih.gov Its small, rigid nature provides a well-defined scaffold that can facilitate productive interactions with biological targets, while its lower molecular weight compared to larger heterocyclic systems can lead to improved ligand efficiency. nih.gov The presence of the nitrogen atom offers synthetic versatility and the potential to introduce a basic center into a molecule. nih.gov

The incorporation of a fluorine atom at the 3-position of the azetidine ring further enhances its appeal as a "privileged scaffold" in drug discovery. nih.govgoogle.com Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's physicochemical and pharmacological properties. acs.orgresearchgate.net Strategic fluorination can modulate factors such as metabolic stability, lipophilicity, and binding affinity, making 3-fluoroazetidine derivatives attractive for a wide range of therapeutic applications. researchgate.netnih.gov For instance, fluorinated azetidines have been explored as components of dipeptidyl peptidase IV (DPP-IV) inhibitors and cannabinoid receptor modulators. google.com The stability of the 3-fluoroazetidine scaffold is also a key consideration, as the ring strain inherent in azetidines can sometimes lead to decomposition pathways. nih.gov However, the introduction of fluorine can also influence the ring's conformational preferences, which can be exploited for rational drug design. researchgate.net

Structure-Activity Relationship (SAR) Studies of 3-Fluoroazetidine Derivatives

The biological activity of 3-fluoroazetidine derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies, which investigate how chemical structure correlates with biological activity, are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

The position of the fluorine atom on the azetidine ring has a profound effect on the molecule's interaction with biological targets. acs.orgresearchgate.net The high electronegativity of fluorine can alter the electron distribution within the molecule, influencing its ability to participate in hydrogen bonding and other non-covalent interactions. acs.orgnih.gov Computational studies on related fluorinated aziridines have shown that fluorine substitution dramatically increases the rate of nucleophilic ring-opening reactions compared to their non-fluorinated counterparts. acs.orgresearchgate.net This enhanced reactivity is attributed to the stabilization of the transition state and the leaving group. acs.org While azetidines are generally more stable than aziridines, the electronic effects of fluorine at the 3-position can still significantly impact how the molecule is recognized by a biological target. acs.org The introduction of fluorine can lead to more potent and selective compounds by optimizing these interactions. nih.gov

The introduction of a fluorine atom can significantly influence the conformational preferences of the azetidine ring, a phenomenon that has important implications for molecular recognition. researchgate.net The puckered nature of the four-membered ring means that substituents can occupy either axial or equatorial positions. researchgate.net The presence of a fluorine atom can alter the energy landscape of these different conformations. researchgate.net For instance, computational studies have shown that the ring pucker in fluorinated azetidine derivatives can be influenced by electrostatic interactions between the fluorine atom and the nitrogen atom. researchgate.net This conformational control can be harnessed to pre-organize a molecule into a specific shape that is complementary to the binding site of a biological target, thereby enhancing binding affinity and selectivity. nih.govsoton.ac.ukjst.go.jp The gauche effect, an electronic interaction that can stabilize certain conformations, is also a key consideration in the design of fluorinated molecules. nih.gov

Preclinical Biological Activity Research (excluding clinical human trials)

3-Fluoroazetidine-1-carboxamide derivatives have been investigated as inhibitors of various enzymes, with a notable focus on dipeptidyl peptidase IV (DPP-IV). nih.gov DPP-IV is a serine protease that plays a key role in glucose metabolism, making it an important target for the treatment of type 2 diabetes.

In one study, a series of cyclohexylglycine amides of fluorinated pyrrolidines and azetidines were synthesized and evaluated for their inhibitory activity against DPP-IV. nih.gov The fluorinated azetidide derivatives demonstrated surprisingly potent inhibition of the enzyme. nih.gov The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The structure-activity relationship studies revealed that the presence and nature of the substituents on the azetidine ring were crucial for achieving high inhibitory potency. nih.gov

The table below summarizes the inhibitory activity of selected fluorinated azetidine amides against DPP-IV.

CompoundStructureDPP-IV IC50 (nM)
Cyclohexylglycine-(3-fluoroazetidin-1-yl)amide Data not publicly available, but described as having "unexpectedly strong activity". nih.gov

It is important to note that while the study highlighted the strong activity of these compounds, specific IC50 values for the this compound derivatives were not detailed in the provided abstract. nih.gov Further research in this area would involve more extensive enzyme kinetics studies to determine the mechanism of inhibition and to further optimize the structure for improved potency and selectivity.

Antimicrobial Efficacy Assessments

While the carboxamide functional group is a common feature in many antimicrobial agents, and azetidinone rings form the core of iconic β-lactam antibiotics, specific research into the antimicrobial efficacy of this compound itself is limited in the available literature. However, studies on related azetidine-carboxamide structures provide context for the potential of this chemical class.

For instance, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives were synthesized and showed moderate to high antibacterial action against various pathogenic bacteria. nih.gov In that study, compounds featuring a 4-hydroxyphenyl or 4-methoxyphenyl (B3050149) group on the azetidinone ring displayed notable activity. nih.gov Similarly, another class of related compounds, fluoroquinolone-3-carboxamide amino acid conjugates, have been synthesized and evaluated, with some demonstrating selectivity against Escherichia coli. uniroma1.it These examples underscore the potential of the broader azetidine-carboxamide framework in the development of new antibacterial agents, suggesting that the this compound scaffold may be a worthwhile candidate for future antimicrobial screening and development.

Antiviral Activity Investigations

As with antimicrobial research, direct antiviral studies on this compound are not prominently featured in current scientific reports. The exploration of carboxamide derivatives in antiviral research is an active field, with compounds like flavone (B191248) derivatives bearing carboxamide fragments showing activity against plant viruses such as the tobacco mosaic virus (TMV). nih.gov

More closely related to the target scaffold, research into N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones has yielded modest but specific antiviral activity. In particular, a trans-isomer featuring a 3-methyl-4-fluorophenyl group at the C3 position of the azetidinone ring was found to inhibit the replication of human coronavirus 229E (HCoV-229E) and human cytomegalovirus (HCMV). patsnap.com The activity against the coronavirus was more potent than the reference drug, ribavirin. patsnap.com Notably, the stereochemistry of the azetidinone ring was crucial for its activity and selectivity. patsnap.com While these molecules are azetidinones and not the exact scaffold of interest, the findings highlight that fluoro-substituted azetidine rings can be incorporated into molecules with specific antiviral effects, warranting further investigation into related structures like this compound.

Anticancer Research and Cytotoxicity Evaluations in Cell Lines

The 3-fluoroazetidine scaffold has shown significant promise in the realm of anticancer research. While direct cytotoxicity data for this compound is not available, a closely related derivative, trans,trans-2,4-dihydroxy-3-fluoroazetidine, has demonstrated potent anticancer effects. nih.govresearchgate.net This fluoroazetidine iminosugar was found to inhibit the growth of pancreatic cancer cells to a degree comparable to the established chemotherapeutic agent, gemcitabine. nih.govresearchgate.netmorressier.com The development of effective agents against pancreatic cancer, a particularly deadly malignancy, is a critical unmet need, making this finding highly significant. nih.gov

The broader carboxamide functional group is a well-established pharmacophore in oncology. Numerous carboxamide derivatives have been developed as anticancer agents, showing significant antiproliferative activity against various carcinoma cell lines, including leukemia, colon, and breast cancers. acs.org The integration of the stable 3-fluoroazetidine ring with a proven anticancer moiety like a carboxamide presents a rational strategy for designing novel cytotoxic agents.

Table 1: Comparative in vitro Activity of a Fluoroazetidine Derivative

Compound Target Cancer Reported Activity Citation
trans,trans-2,4-Dihydroxy-3-fluoroazetidine Pancreatic Cancer Inhibits cell growth to a similar degree as Gemcitabine nih.govresearchgate.net

Application as Peptidomimetics and Peptide Scaffolds

One of the most significant applications of the 3-fluoroazetidine scaffold is its use in creating peptidomimetics and novel peptide structures. nih.gov Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid that acts as a structural analog of proline. sigmaaldrich.comnih.gov However, peptides incorporating 3-hydroxyazetidinecarboxylic acid (3-OH-Aze) are unstable at physiological or higher pH due to a reverse aldol (B89426) reaction that leads to ring fragmentation. nih.govresearchgate.net

This instability severely limits its therapeutic application. The synthesis of 3-fluoro-Aze amino acids provides a robust solution to this problem. nih.gov The substitution of the hydroxyl group with a fluorine atom creates a stable analogue that is not susceptible to this cleavage. nih.govresearchgate.net This makes 3-fluoroazetidine-based amino acids valuable building blocks for constructing novel peptides. nih.gov By mimicking the constrained conformation of proline, these fluorinated analogues can be used to control peptide structure and enhance metabolic stability, making them highly desirable tools in drug design. sigmaaldrich.comsigmaaldrich.com The development of peptides as therapeutics is often hampered by poor stability; incorporating stable mimics like 3-fluoroazetidine can help overcome this critical hurdle. nih.gov

Scaffold Hopping and Lead Optimization Strategies in Drug Design

The this compound scaffold is an excellent candidate for both of these strategies.

Scaffold Hopping: The 3-fluoroazetidine ring can be used as a novel replacement for other cyclic systems in known drugs. For example, it can serve as a bioisosteric replacement for proline or other five-membered heterocyclic rings. nih.gov This type of "hop" can fundamentally alter the molecule's properties, potentially overcoming issues like poor metabolic stability or toxicity associated with the original scaffold. niper.gov.in Its use as a peptidomimetic is a prime example of a scaffold hopping strategy to move from peptide-based molecules to more drug-like small molecules. nih.govpsu.edu

Computational Chemistry and Conformational Analysis of 3 Fluoroazetidine Systems

Theoretical Investigations of Azetidine (B1206935) Ring Conformation and Strain

The azetidine ring, a four-membered heterocycle containing a nitrogen atom, is characterized by significant ring strain, which is a driving force for its reactivity. acs.org Theoretical investigations, primarily using quantum mechanical methods like Density Functional Theory (DFT), are instrumental in understanding the conformational preferences and the puckering of the azetidine ring.

To illustrate the typical energetic differences between conformers of a substituted azetidine, the following table presents hypothetical relative energies for different puckered conformations of a generic N-acyl-3-fluoroazetidine, as might be determined by DFT calculations.

ConformerPuckering Angle (°)Relative Energy (kcal/mol)
Axial-Fluorine300.00 (Reference)
Equatorial-Fluorine281.25
Planar Transition State04.50

This table is illustrative and based on general principles of azetidine conformational analysis; specific values for 3-Fluoroazetidine-1-carboxamide would require dedicated computational studies.

Quantum Mechanical Studies for Reaction Mechanism Elucidation

Quantum mechanical calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving azetidine derivatives. These studies can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This information is critical for predicting reaction outcomes, understanding selectivity, and designing new synthetic routes.

For 3-fluoroazetidine (B1273558) systems, quantum mechanical studies can shed light on various reactions, including nucleophilic ring-opening, N-functionalization, and reactions at the carboxamide group. The presence of the fluorine atom can significantly influence the regioselectivity and stereoselectivity of these reactions. For example, the electron-withdrawing nature of fluorine can activate the C3 position towards nucleophilic attack.

While a specific mechanistic study for a reaction involving this compound is not available, computational studies on the ring-opening of other fluorinated aziridines (a related three-membered ring system) have shown a vast preference for nucleophilic attack at the carbon atom bearing the fluorine substituent. rjptonline.org This suggests that similar electronic effects would be at play in the azetidine ring, guiding the approach of nucleophiles.

A hypothetical reaction coordinate diagram for a nucleophilic ring-opening of a protonated 3-fluoroazetidine is presented below to illustrate the insights gained from such studies.

Reaction CoordinateStructureRelative Energy (kcal/mol)
ReactantsProtonated 3-Fluoroazetidine + Nucleophile0.0
Transition State 1 (Attack at C2)[Nu---C2]‡+25.0
Transition State 2 (Attack at C4)[Nu---C4]‡+22.0
Transition State 3 (Attack at C3)[Nu---C3]‡+15.0
Products (from C3 attack)Ring-opened product-10.0

This table represents a hypothetical energy profile and highlights the expected preference for attack at the fluorine-bearing carbon based on electronic effects.

Molecular Docking and Dynamics Simulations in Ligand-Target Interactions

In the context of medicinal chemistry, 3-fluoroazetidine derivatives are of interest as potential ligands for various biological targets. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a ligand to a protein's active site. rjptonline.orgresearchgate.net

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a target protein, providing a "snapshot" of the interaction. MD simulations, on the other hand, provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of the stability of the binding mode and the conformational changes that may occur upon binding.

For this compound, these simulations would be crucial in a drug discovery program. The azetidine ring can serve as a rigid scaffold, while the fluorine atom can participate in specific interactions, such as hydrogen bonding or halogen bonding, with the protein. The carboxamide group provides both hydrogen bond donor and acceptor capabilities.

While a specific docking study of this compound into a particular protein target is not publicly documented, numerous studies have demonstrated the utility of these methods for other azetidine-containing compounds. For example, molecular docking studies have been performed on azetidine-2-one derivatives as potential antimicrobial and antidepressant agents. rjptonline.org

A hypothetical summary of a molecular docking study of this compound into a generic kinase active site is presented below.

ParameterValue
Target ProteinKinase XYZ
Docking Score (kcal/mol)-8.5
Key Interacting ResiduesASP145 (H-bond with amide NH), LYS72 (H-bond with carbonyl O), PHE80 (pi-stacking with azetidine ring)
Predicted Binding ModeThe carboxamide group forms key hydrogen bonds in the hinge region, while the azetidine ring occupies a hydrophobic pocket.

This table is a hypothetical representation of results from a molecular docking simulation.

Computational Prediction of Structural and Electronic Effects on Biological Activity

Computational methods can also be used to predict how structural and electronic modifications to a molecule like this compound might affect its biological activity. Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov

These models use molecular descriptors, which are numerical representations of various chemical properties, such as steric, electronic, and hydrophobic features. Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

For this compound, a QSAR study could explore how modifications to the carboxamide group or the introduction of additional substituents on the azetidine ring would impact its affinity for a particular target. The electronic effect of the fluorine atom would be a key descriptor in such a model.

While a specific QSAR study on this compound is not available, studies on other fluorinated heterocyclic compounds have demonstrated the importance of descriptors related to electronegativity, polarizability, and molecular shape in predicting biological activity. nih.gov

An illustrative table of molecular descriptors that would be relevant for a QSAR study of this compound analogs is provided below.

DescriptorDescriptionPotential Impact on Activity
LogPOctanol-water partition coefficientHydrophobicity and cell permeability
Molecular WeightMass of the moleculeSize and fit in the binding pocket
Dipole MomentMeasure of molecular polarityElectrostatic interactions with the target
HOMO/LUMO EnergiesHighest Occupied/Lowest Unoccupied Molecular Orbital energiesReactivity and charge transfer capabilities
Surface Area/VolumeSteric propertiesShape complementarity with the binding site

This table lists key descriptors used in QSAR modeling to predict the biological activity of small molecules.

Future Directions and Emerging Research Opportunities

Advancements in Stereocontrolled Synthesis of Complex 3-Fluoroazetidine-1-carboxamide Derivatives

The precise three-dimensional arrangement of atoms (stereochemistry) in a drug molecule is critical to its biological activity. The development of methods for the stereoselective synthesis of 3-fluoroazetidines is a major focus of ongoing research. Early methods often resulted in mixtures of stereoisomers, which can have different biological effects or potencies.

Current research is centered on developing highly stereoselective routes to produce specific isomers of 3-fluoroazetidine-containing molecules. researchgate.netrsc.org Strategies such as enolate-imine and ketene-imine condensation reactions are being explored to create fluorinated β-lactams (azetidinones), which are key precursors to 3-fluoroazetidines, with high stereocontrol. researchgate.net The use of chiral auxiliaries—molecules that temporarily guide the stereochemical outcome of a reaction—is a powerful technique being applied to the synthesis of asymmetrically substituted β-lactams. Furthermore, palladium-catalyzed tandem allylic substitution reactions are being developed to achieve regiodivergent synthesis of various azetidine (B1206935) structures. researchgate.net These advanced synthetic methods are crucial for building complex libraries of this compound derivatives, allowing for a more detailed exploration of how stereochemistry influences biological function. The ability to selectively synthesize each possible stereoisomer of a complex derivative will enable a deeper understanding of structure-activity relationships.

Exploration of Novel Biological Targets and Mechanistic Pathways

While the 3-fluoroazetidine (B1273558) scaffold has shown promise, its full biological potential remains largely untapped. A significant area of future research involves identifying and validating novel biological targets for this compound and its analogs. The introduction of fluorine can alter a molecule's properties, such as its basicity, lipophilicity, and metabolic stability, potentially enabling it to interact with targets that are challenging for non-fluorinated counterparts. researchgate.net

Researchers are investigating the activity of fluorinated azetidine amides against new enzyme classes and receptor families. For instance, various fluorinated pyrrolidine (B122466) and azetidine amides have been synthesized and tested for their inhibitory activity against enzymes like dipeptidyl peptidase IV (DPP-IV), which is relevant to type 2 diabetes. nih.gov Other studies have shown that derivatives of 3-chloro-azetidin-2-one, a related four-membered ring structure, possess antiproliferative activity against human breast cancer cell lines, suggesting that the azetidine core could be a valuable pharmacophore for oncology. nih.gov Future work will likely involve screening this compound libraries against a wide range of biological targets to uncover new therapeutic applications. Elucidating the precise mechanism of action—how these compounds interact with their targets at a molecular level to produce a pharmacological effect—will be a parallel and essential avenue of investigation.

Integration of Advanced Computational Methodologies for Rational Drug Design

Modern drug discovery is increasingly driven by computational power, a trend that is significantly impacting research into this compound derivatives. nih.gov Advanced computational methodologies are being integrated into the design process to accelerate the identification and optimization of new drug candidates. mdpi.comeurofinsdiscovery.com These methods allow scientists to build and analyze virtual models of molecules and their biological targets, predicting their interactions before committing to costly and time-consuming laboratory synthesis. researchgate.net

Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are becoming standard tools. nih.govnih.gov Molecular docking predicts how a ligand might bind to a receptor, helping to prioritize which derivatives to synthesize. nih.gov De novo design algorithms can even build novel molecules from scratch directly within the binding site of a target protein. researchgate.net The use of artificial intelligence (AI) and machine learning is further enhancing these capabilities, allowing for the rapid screening of billions of virtual compounds and the prediction of pharmacokinetic properties. eurofinsdiscovery.comfu-berlin.de By combining computational predictions with experimental validation, researchers can more rationally design this compound derivatives with improved potency, selectivity, and drug-like properties, streamlining the path from initial concept to a potential therapeutic. mdpi.com

Development of High-Throughput Synthesis and Screening Platforms for Fluoroazetidine Libraries

To fully explore the therapeutic potential of the 3-fluoroazetidine scaffold, large and diverse libraries of compounds are needed for biological testing. The development of high-throughput synthesis (HTS) and screening platforms is a critical area of future research that addresses this need. nih.gov These platforms automate the process of creating and evaluating many different molecules in parallel, dramatically increasing the efficiency of drug discovery. researchgate.net

The development of robust chemical reactions amenable to high-throughput formats, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is a key focus. rsc.org Researchers are working to adapt synthetic routes for azetidines for use in automated, parallel synthesis. magtech.com.cn This allows for the rapid generation of a library containing hundreds or thousands of distinct 3-fluoroazetidine derivatives. rsc.org Alongside high-throughput synthesis, high-throughput screening technologies are essential for rapidly evaluating the biological activity of these large libraries. nih.gov This can involve miniaturized assays in microplates or advanced techniques like droplet microfluidics, which allow for rapid reaction analysis using mass spectrometry. researchgate.net By creating and screening large fluoroazetidine libraries, researchers can more quickly identify "hit" compounds with promising activity against various diseases, providing starting points for further optimization. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoroazetidine-1-carboxamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic fluorination of azetidine precursors followed by carboxamide functionalization. For example, fluorination can be achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions. Purity optimization requires chromatographic techniques (e.g., flash chromatography) and recrystallization in polar aprotic solvents. Analytical validation via HPLC (≥95% purity) and NMR (to confirm fluorine incorporation and stereochemistry) is critical .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer : Due to the reactivity of fluorinated compounds, handling should occur in a fume hood with PPE (nitrile gloves, lab coat, N95 mask). Storage at -20°C in airtight, desiccated containers prevents hydrolysis. Refer to safety data sheets (SDS) for azetidine derivatives, which emphasize avoiding inhalation, skin contact, and incompatibility with strong oxidizing agents .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 1–12) at 25°C and 37°C. Degradation is monitored via LC-MS and NMR over 24–72 hours. For fluorinated azetidines, acidic conditions may induce ring-opening, while basic conditions could affect the carboxamide moiety. Data should be cross-validated with control experiments using non-fluorinated analogs .

Advanced Research Questions

Q. What computational strategies predict the biological target engagement of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations assess binding affinity to enzymes like kinases or proteases. Quantum mechanical calculations (DFT) evaluate electronic effects of fluorine substitution on binding interactions. Validation requires correlation with in vitro assays (e.g., enzyme inhibition IC50 values) .

Q. How do stereochemical variations in this compound impact its pharmacokinetic profile?

  • Methodological Answer : Enantiomeric resolution via chiral HPLC or enzymatic methods separates stereoisomers. Pharmacokinetic parameters (Cmax, t½) are compared using in vivo models (rodents). Fluorine’s electronegativity often enhances metabolic stability, but axial vs. equatorial fluorine positioning in the azetidine ring may alter membrane permeability, assessed via Caco-2 cell assays .

Q. What experimental designs address contradictory data in the mechanism of action (MoA) of fluorinated carboxamides?

  • Methodological Answer : Contradictions in MoA (e.g., conflicting enzyme inhibition vs. receptor antagonism) require orthogonal assays:

  • Target-based : CRISPR knockouts or siRNA silencing to confirm dependency on suspected targets.
  • Phenotypic : High-content screening (HCS) to observe cellular responses (apoptosis, autophagy).
  • Chemical Proteomics : Pull-down assays with biotinylated probes identify off-target interactions .

Q. How can researchers optimize fluorinated carboxamides for blood-brain barrier (BBB) penetration?

  • Methodological Answer : LogP (1–3) and polar surface area (<90 Ų) are optimized via substituent modifications. In silico BBB prediction tools (e.g., BOILED-Egg model) guide structural tweaks. In vivo validation includes brain-to-plasma ratio measurements in rodent models, complemented by PET imaging with radiolabeled analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.